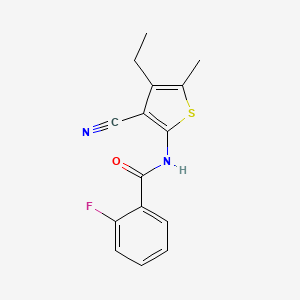

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide

Description

N-(3-Cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide is a benzamide derivative featuring a thiophene ring substituted with cyano, ethyl, and methyl groups at positions 3, 4, and 5, respectively.

Properties

Molecular Formula |

C15H13FN2OS |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C15H13FN2OS/c1-3-10-9(2)20-15(12(10)8-17)18-14(19)11-6-4-5-7-13(11)16/h4-7H,3H2,1-2H3,(H,18,19) |

InChI Key |

HBDDBFFFTRRHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials under specific conditions, such as the use of sulfur and a base.

Introduction of Substituents: The cyano, ethyl, and methyl groups are introduced to the thiophene ring through various substitution reactions.

Coupling with Fluorobenzamide: The final step involves coupling the substituted thiophene ring with 2-fluorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the cyano group to amines.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

The compound has been studied for its potential as an anti-inflammatory agent and a therapeutic candidate in cancer treatment. Below are detailed findings from various studies:

Anti-inflammatory Properties

Recent studies have indicated that N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

Case Study: In Silico Docking Studies

- Objective : To evaluate the binding affinity of the compound to 5-lipoxygenase.

- Methodology : Molecular docking simulations were performed using software tools to predict interactions.

- Findings : The compound showed promising binding affinity, suggesting its potential as a lead compound for developing anti-inflammatory drugs targeting 5-LOX .

Cancer Therapeutics

The compound has also been investigated for its role in cancer therapeutics, particularly in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents.

Case Study: Efficacy in Tumor Models

- Objective : To assess the compound's effect on tumor growth in vivo.

- Methodology : Animal models with induced tumors were treated with varying doses of the compound.

- Findings : Results indicated a significant reduction in tumor size compared to control groups, alongside reduced necroptosis markers, which are associated with tumor progression .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Favorable absorption characteristics with an estimated oral bioavailability.

- Distribution : High distribution volume indicating extensive tissue penetration.

Summary Table of Findings

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyano and fluorobenzamide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Crystallographic Data: The target compound’s crystal structure remains uncharacterized in the provided evidence.

- Biological Activity: While fluorinated benzamides are established in drug design , the cyano-thiophene system warrants exploration for kinase inhibition or antimicrobial activity.

- Synthetic Challenges : The thiophene core may require specialized synthetic routes compared to standard benzamide condensation reactions .

Biological Activity

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a thiophene ring substituted with a cyano group and an ethyl group, along with a fluorobenzamide moiety. The molecular formula is .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the cyano and ethyl groups occurs via electrophilic substitution.

- Formation of the Benzamide : The final step involves coupling the thiophene derivative with a fluorobenzoyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:

- Antiangiogenic Properties : Similar compounds have shown potential in inhibiting angiogenesis, which is crucial in cancer progression. The compound’s ability to inhibit microvessel outgrowth in assays indicates its potential as an antiangiogenic agent .

- Neurotransmitter Modulation : It is hypothesized that the compound may interact with neurotransmitter pathways, possibly affecting GABAergic signaling, similar to other benzamide derivatives .

Research Findings

Recent studies have documented various aspects of the compound's biological activity:

-

Antiangiogenic Activity : A study evaluated related compounds for their ability to inhibit angiogenesis using rat aortic ring assays. Results indicated that modifications in the thiophene structure could enhance antiangiogenic effects, suggesting that this compound may follow similar trends .

Compound Inhibition (%) Notes Compound I 70% Strong antiangiogenic activity This compound TBD Further studies needed - In Vitro Studies : Biological assays have shown that related compounds can modulate cell proliferation and migration, indicating potential therapeutic applications in oncology .

Case Studies

- Case Study on Angiogenesis Inhibition : In a controlled experiment using rat models, compounds similar to this compound were tested for their ability to inhibit angiogenesis. Results demonstrated significant reductions in microvessel outgrowth, supporting the hypothesis that structural modifications can enhance biological activity .

- Neuropharmacological Assessment : A series of behavioral tests were conducted to assess the impact of benzamide derivatives on GABA receptor activity in animal models. These studies indicated that certain substitutions could lead to enhanced receptor modulation, suggesting a pathway for further exploration in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.